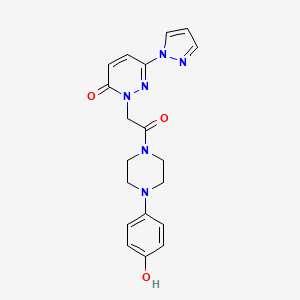

2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-pyrazol-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c26-16-4-2-15(3-5-16)22-10-12-23(13-11-22)19(28)14-25-18(27)7-6-17(21-25)24-9-1-8-20-24/h1-9,26H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQONFQCUKFKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyridazine core, which is substituted with hydroxyphenyl and pyrazole groups. This structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) indicates that the presence of the hydroxyphenyl group enhances its antiproliferative activity.

The compound exhibited an IC50 value lower than that of standard drugs like doxorubicin, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported around 31.25 µg/mL for specific strains. This suggests a dual action mechanism potentially involving interference with bacterial cell wall synthesis or function.

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like activities in animal models. The mechanism may involve modulation of serotonin receptors, similar to other piperazine derivatives.

The biological activity of this compound is likely mediated through several pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Mechanism : It disrupts cellular processes in bacteria, possibly through inhibition of protein synthesis or interference with DNA replication.

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may underlie its neuropharmacological effects.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the piperazine ring, the pyridazinone core, or the pendant heterocycles. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison of Analogs

Key Findings

Substituent Effects on Solubility and Binding :

- The 4-hydroxyphenyl group in the target compound improves solubility compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl in ). This is critical for pharmacokinetics, as polar groups enhance aqueous solubility .

- Halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl) exhibit higher lipophilicity, favoring membrane penetration and target engagement in hydrophobic binding pockets .

The p-tolyl group in increases steric bulk, which may enhance selectivity for specific receptors but reduce solubility.

Synthetic Routes: Most analogs are synthesized via alkylation of pyridazinone precursors with bromoacetate derivatives (e.g., ethyl bromoacetate in ), followed by piperazine substitution. Crystal structures (e.g., ) confirm the planar geometry of the pyridazinone core and the conformational flexibility of the piperazine side chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.